molecular formula C15H21N3O3 B14785865 2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide

Katalognummer: B14785865
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: QGYHQLAEVZZZLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a nitrobenzyl moiety, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable amine with a nitrobenzyl halide, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various amides, esters, and reduced amine derivatives, which can be further utilized in different chemical applications.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitrobenzyl)butanamide
  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-nitrobenzyl)butanamide
  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrophenyl)butanamide

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitrobenzyl)butanamide is unique due to the specific positioning of the nitro group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C15H21N3O3

Molekulargewicht

291.35 g/mol

IUPAC-Name

2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-6-7-12)9-11-4-3-5-13(8-11)18(20)21/h3-5,8,10,12,14H,6-7,9,16H2,1-2H3

InChI-Schlüssel

QGYHQLAEVZZZLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.